1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound that features a unique combination of a thietane ring and a benzotriazole moiety
Vorbereitungsmethoden
The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multiple steps. The synthetic route often starts with the preparation of the thietane ring, followed by the introduction of the benzotriazole moiety. Common reagents used in these reactions include sulfur-containing compounds and azides. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and benzotriazole moiety can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid can be compared to similar compounds such as:
- 2-(1,1-Dioxo-1lambda6-thietan-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- (1,1-Dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate
- (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
These compounds share the thietane ring but differ in their additional functional groups, which can lead to variations in their chemical reactivity and applications
Eigenschaften
Molekularformel |
C10H9N3O4S |
---|---|
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
3-(1,1-dioxothietan-3-yl)benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4S/c14-10(15)6-1-2-8-9(3-6)13(12-11-8)7-4-18(16,17)5-7/h1-3,7H,4-5H2,(H,14,15) |
InChI-Schlüssel |
UEONSWQDBOBHRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)C(=O)O)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.